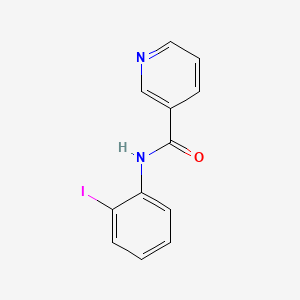

N-(2-iodophenyl)nicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-iodophenyl)nicotinamide derivatives often involves palladium-catalyzed aminocarbonylation reactions, where primary and secondary amines are used as nucleophiles. Such processes have been applied to synthesize N-substituted nicotinamides, highlighting a versatile method for creating a wide range of nicotinamide derivatives (Takács et al., 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those related to this compound, can be characterized by X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analysis techniques. These methods provide insights into the coordination behavior, bonding modes, and overall structural configuration of nicotinamide complexes (Paşaoǧlu et al., 2006).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, including coordination with metal ions to form complexes with distinct properties. For example, nicotinamide has been used to synthesize copper(II) complexes, which are analyzed for their crystal structures and evaluated for fungicidal activity (Kozlevčar et al., 1999). These reactions underscore the chemical versatility and potential applications of nicotinamide derivatives.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The structural determinants, such as the presence of substituents on the phenyl ring, significantly influence these properties. For instance, studies on the coordination behavior and infrared spectroscopic analysis of nicotinamide complexes provide valuable information on their physical characteristics (Bayari et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and interactions with other molecules, are essential for their application in various fields. Research on the synthesis, characterization, and application of nicotinamide complexes sheds light on these aspects, providing a basis for understanding the chemical behavior of these compounds (Dilip et al., 2016).

Applications De Recherche Scientifique

Cell Survival and Differentiation in Stem Cells

N-(2-iodophenyl)nicotinamide, as a form of nicotinamide, has been found to play a crucial role in promoting cell survival and differentiation, particularly in human pluripotent stem cells. Meng et al. (2018) revealed that nicotinamide inhibits kinase activity, which leads to improved cell survival after individualization, and affects pluripotency and differentiation in human embryonic stem cells (Meng et al., 2018).

Dermatological Applications

Nicotinamide has significant applications in dermatology. Forbat et al. (2017) discussed its use in treating various skin conditions, including nonmelanoma cancer prophylaxis and acne vulgaris, indicating its potential role in future dermatological practices (Forbat et al., 2017).

Nutritional and Cellular Energy Metabolism

Maiese et al. (2009) highlighted the role of nicotinamide in cellular energy metabolism and its impact on normal physiology. Nicotinamide modulates pathways related to cellular survival and death and plays a critical role in managing diseases associated with immune dysfunction and aging (Maiese et al., 2009).

Neuronal Survival During Oxidative Stress

Zhong et al. (2004) demonstrated that nicotinamide is essential for neuronal survival, especially during oxidative stress. It influences mitochondrial membrane potential and modulates various cellular pathways to prevent cell death (Zhong et al., 2004).

Pharmacology and Treatment of Atherosclerosis

Gromova and Torshin (2023) conducted a systematic analysis of nicotinamide's pharmacology, elucidating its role in vasoprotective action, anti-inflammatory effects, and potential in treating atherosclerosis (Gromova & Torshin, 2023).

Metabolic Effects in Cancer Cells

Tolstikov et al. (2014) explored the metabolic effects of nicotinamide phosphoribosyltransferase inhibition in human cancer cells, providing insights into how it affects cellular metabolism and suggesting its utility in pharmacological studies (Tolstikov et al., 2014).

DNA Damage Repair

Berger and Sikorski (1980) found that nicotinamide stimulates DNA repair synthesis in human lymphocytes, highlighting its potential in managing DNA damage (Berger & Sikorski, 1980).

Role in Cancer Chemoprevention and Therapy

Nikas et al. (2020) discussed nicotinamide's role in cancer chemoprevention and therapy. They emphasized its efficacy in preventing non-melanoma skin cancer and as an adjunct in various cancer treatments (Nikas et al., 2020).

Propriétés

IUPAC Name |

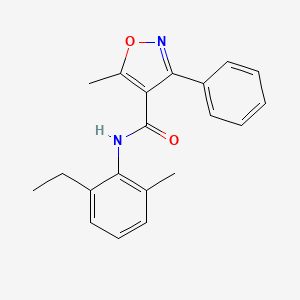

N-(2-iodophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQIJUBNMLSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5620636.png)

![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)

![2-methyl-N-(1,4-oxazepan-6-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5620641.png)

![2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol](/img/structure/B5620670.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5620680.png)

![2-(2-methoxyethyl)-8-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620683.png)

![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)

![1-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5620719.png)

![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)